2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H28FN3O and its molecular weight is 381.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities
Compounds with structural similarities to "2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide" have been evaluated for their potential as Src kinase inhibitors and anticancer agents. For instance, thiazolyl N-benzyl-substituted acetamide derivatives, structurally related through the presence of acetamide groups and aromatic moieties, have shown inhibitory activities against Src kinase, which plays a critical role in cancer progression. These compounds have been evaluated for their potential to inhibit cell proliferation in various cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia, highlighting their relevance in cancer research and potential therapeutic applications (Asal Fallah-Tafti et al., 2011).
Antiallergic Agents
Another research avenue for compounds with similar structural features involves the development of antiallergic agents. N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which share the acetamide functional group and aromatic components, have been synthesized and tested for their antiallergic properties. These compounds have shown promising results in inhibiting histamine release and IL-4 production, suggesting potential applications in treating allergic reactions and conditions (Cecilia Menciu et al., 1999).
Molecular Sensing and Imaging
Compounds with acetamide linkages and aromatic units have also been explored for their potential in molecular sensing and imaging applications. A chemosensor based on acetamide derivatives has been developed for detecting Zn2+ ions in living cells and aqueous solutions. The sensor demonstrated remarkable fluorescence enhancement upon Zn2+ binding, offering a practical system for monitoring Zn2+ concentrations, which is crucial in various biological and environmental contexts (G. Park et al., 2015).
Drug Metabolism Studies
The metabolism of novel pharmaceutical compounds, including those with acetamide functional groups, is a critical aspect of drug development. Research into the phase I metabolism of new drugs can provide valuable insights into their biotransformation, aiding in the development of more effective and safer therapeutic agents. Studies on compounds like FYL-67, an oxazolidinone antibacterial drug with structural similarities, have identified key metabolites and metabolic pathways, contributing to our understanding of drug metabolism and pharmacokinetics (Zitai Sang et al., 2016).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O/c1-26-13-10-19-15-18(6-9-21(19)26)22(27-11-2-3-12-27)16-25-23(28)14-17-4-7-20(24)8-5-17/h4-9,15,22H,2-3,10-14,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTAZZXOZYRWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.